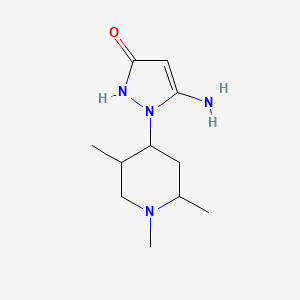

5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives are often synthesized for their potential use in medicinal chemistry due to their structural similarity to the adenine part of ATP, making them suitable for the design of kinase inhibitors and other biologically active compounds .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method is the three-component condensation, which involves the reaction of 4-piperidinones, 5-pyrazolones, and malononitrile. This method has been shown to be effective for synthesizing substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, which are structurally related to the compound of interest . Additionally, the electrochemical synthesis method has been found to be more regioselective and yields products that are analytically pure without the need for further recrystallization .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using X-ray diffraction methods. For instance, the crystal and molecular structure of a related compound, 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one, was determined, revealing the presence of intramolecular hydrogen bonding and the tautomeric form of the 3-pyrazolone ring in the solid state . This information is crucial for understanding the chemical behavior and potential interactions of the compound in biological systems.

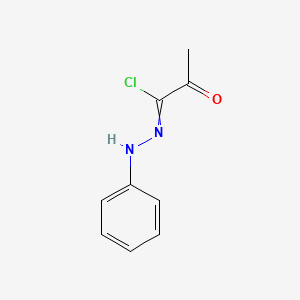

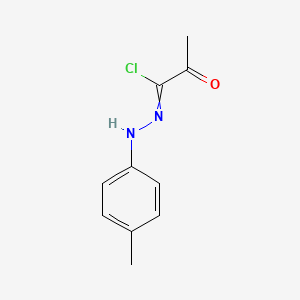

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including condensation with fluorinated 1,3-diketones to form 1H-pyrazolo[3,4-b]pyridines . The reactivity of the amino group in these compounds is also noteworthy, as it can be targeted by electrophiles such as acid chlorides and isothiocyanates to yield amide and thiourea products . These reactions expand the chemical diversity of the pyrazole derivatives and can be used to synthesize novel compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents such as the trimethyl-piperidinyl group can affect the compound's solubility, stability, and reactivity. The amino group in the 5-position is a key functional group that can participate in hydrogen bonding and can be modified through various chemical reactions to alter the compound's properties . Understanding these properties is essential for the development of pyrazole derivatives as pharmaceutical agents.

Aplicaciones Científicas De Investigación

Chemical Inhibition and Drug Metabolism

Pyrazoline derivatives, similar in structure to the specified compound, have been explored for their role in inhibiting cytochrome P450 enzymes. These enzymes are crucial for drug metabolism in the human liver, and inhibitors can help predict drug-drug interactions during coadministration of multiple medications. For example, various chemical inhibitors have been reviewed for their potency and selectivity across major human hepatic CYP isoforms, demonstrating the critical role of pyrazoline derivatives in understanding drug metabolism and interactions (Khojasteh et al., 2011).

Therapeutic Applications

Research on pyrazoline derivatives highlights a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. These compounds exhibit a variety of pharmacological effects due to their structural versatility and ability to interact with different biological targets (Shaaban et al., 2012).

Synthesis of Heterocycles

Pyrazoline-based compounds serve as key precursors and intermediates in the synthesis of complex heterocyclic structures, which are of significant interest in medicinal and pharmaceutical chemistry. Their utility in synthesizing pyrano[2,3-d]pyrimidine scaffolds, among others, underlines their importance in drug discovery and development (Parmar et al., 2023).

Kinase Inhibition and Cancer Therapy

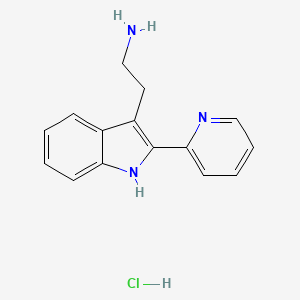

Pyrazolo[3,4-d]pyrimidines, related to the compound , have been reviewed for their medicinal attributes, particularly in kinase inhibition—a crucial mechanism in treating various cancers and other diseases. These compounds' structural resemblance to purines makes them promising candidates for therapeutic applications, including their potential in central nervous system disorders, cardiovascular diseases, and as anticancer agents (Chauhan & Kumar, 2013).

Propiedades

IUPAC Name |

3-amino-2-(1,2,5-trimethylpiperidin-4-yl)-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O/c1-7-6-14(3)8(2)4-9(7)15-10(12)5-11(16)13-15/h5,7-9H,4,6,12H2,1-3H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERAHEXBXSFFAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(CN1C)C)N2C(=CC(=O)N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)